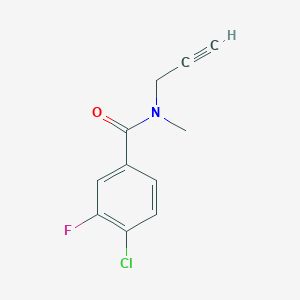![molecular formula C16H17FN2O2 B6622489 N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide](/img/structure/B6622489.png)
N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide is an organic compound with a complex structure that includes a dimethylamino group, a fluorine atom, a hydroxyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzoyl chloride with 2-fluoro-6-hydroxybenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group can produce an amine.
科学的研究の応用
N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxybenzamide
- N-[4-(dimethylamino)phenyl]-2-chloro-6-hydroxy-N-methylbenzamide
- N-[4-(dimethylamino)phenyl]-2-fluoro-6-methoxy-N-methylbenzamide
Uniqueness
N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable tool in scientific research and drug development.
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-18(2)11-7-9-12(10-8-11)19(3)16(21)15-13(17)5-4-6-14(15)20/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEFITTWJZBQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C)C(=O)C2=C(C=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B6622417.png)
![N-[(E)-3-(4-bromophenyl)prop-2-enyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B6622421.png)

![5-ethyl-N-[(6-methoxypyridin-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B6622430.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B6622437.png)
![N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-3-(triazol-1-yl)propanamide](/img/structure/B6622445.png)
![ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate](/img/structure/B6622448.png)

![N-methyl-5-[[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methyl]-N-propan-2-ylpyridin-2-amine](/img/structure/B6622456.png)
![N-(2-methoxyethyl)-N-methyl-5-(6-oxa-9-azaspiro[4.5]decan-9-ylmethyl)pyridin-2-amine](/img/structure/B6622458.png)
![N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine](/img/structure/B6622463.png)
![N-[2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethyl]propan-2-amine](/img/structure/B6622464.png)
![(2,4-Difluorophenyl)-[4-(1-hydroxycyclobutanecarbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6622471.png)
![1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B6622492.png)
